molecular formula C11H20O2 B161968 Oxacyclododecan-2-one CAS No. 1725-03-7

Oxacyclododecan-2-one

Cat. No. B161968
CAS RN: 1725-03-7
M. Wt: 184.27 g/mol
InChI Key: MVOSYKNQRRHGKX-UHFFFAOYSA-N
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Description

Oxacyclododecan-2-one, also known as 1-Oxa-2-cyclododecanone, 11-Undecanolide, or Undecanoic ω-lactone, is a 12-membered lactone and a macrocyclic ester . It has the molecular formula C11H20O2 and a molecular weight of 184.28 .


Molecular Structure Analysis

The molecular structure of Oxacyclododecan-2-one consists of 11 Carbon atoms, 20 Hydrogen atoms, and 2 Oxygen atoms . The InChI string representation is InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 .


Chemical Reactions Analysis

Anionic ring-opening polymerization of Oxacyclododecan-2-one has been reported . This reaction is comparable to the polymerization of ε-caprolactone .


Physical And Chemical Properties Analysis

Oxacyclododecan-2-one is a liquid at room temperature . It has a refractive index of 1.47 (n20/D, lit.), a boiling point of 124-126 °C/13 mmHg (lit.), a melting point of 2-3 °C (lit.), and a density of 0.992 g/mL at 25 °C (lit.) .

Scientific Research Applications

Therapeutic Potential in Kidney Disease

Oxacyclododecindione, a macrocyclic lactone related to oxacyclododecan-2-one, has shown promise as a potential therapeutic substance for lupus-associated kidney disease. In a study by Henke et al. (2014), it was found to inhibit the transcription of proinflammatory and profibrotic genes in cell culture models. This compound ameliorated kidney disease in MRL-Fas(lpr) mice, a model of systemic lupus erythematosus, by reducing the expression of cytokines and chemokines, thereby decreasing the infiltration of immune cells and the severity of glomerulonephritis. This suggests its anti-inflammatory properties could be beneficial for chronic inflammatory and/or fibrotic diseases (Henke et al., 2014).

Proteolytic Activity Enhancement

The Cu(II) complex of 1-oxa-4,7,10-triazacyclododecane (a compound structurally related to oxacyclododecan-2-one) demonstrated significantly enhanced proteolytic activity against proteins like albumin and myoglobin, compared to the Cu(II) complex of 1,4,7,10-tetraazacyclododecane. The increased activity is attributed to the enhanced Lewis acidity of Cu(II) due to the substitution of a nitrogen donor atom with oxygen, which could offer new avenues in the design of proteolytic agents (Jang & Suh, 2008).

Coordination Chemistry and Sensor Development

Oxacyclododecane derivatives have been explored for their coordination chemistry with various metal ions like CuII, ZnII, and HgII. The mixed donor macrocyclic ligand incorporating oxacyclododecan-2-one showed potential in the development of chemosensors. Caltagirone et al. (2003) studied the coordination chemistry of these compounds, revealing their utility in creating redox-active ionophores for detecting metal ions. Such compounds could be useful in environmental monitoring and the development of novel sensors (Caltagirone et al., 2003).

Catalyst for Organic Synthesis

Research has also demonstrated the use of oxacyclododecan-2-one derivatives as catalysts in organic synthesis. Katla et al. (2017) highlighted the use of [Ce(l-Pro)2]2 (Oxa) as a recyclable heterogeneous catalyst for the preparation of 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. This one-pot protocol proceeds in ethanol, showcasing the utility of oxacyclododecan-2-one derivatives in facilitating efficient and eco-friendly chemical reactions (Katla et al., 2017).

properties

IUPAC Name

oxacyclododecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSYKNQRRHGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91628-63-6
Record name Oxacyclododecan-2-one, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=91628-63-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4061915
Record name 1-Oxacyclododecan-2-one
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxacyclododecan-2-one

CAS RN

1725-03-7, 39282-36-5
Record name Undecanolactone
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Record name Oxacyclododecan-2-one
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Record name Undecalactone
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Record name Oxacyclododecan-2-one
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Record name Undecanoic acid, hydroxy-, lactone
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Record name 1-Oxacyclododecan-2-one
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Record name Oxacyclododecan-2-one
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Record name UNDECALACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
HJM Altameme - Journal of Chemical and Pharmaceutical Sciences, 2016 - portal.arid.my
… The first peak was recognized to be Oxacyclododecan-2-one. Secondly peak indicated to Spiro [2.4] heptan-4-one. The third peak identified to be DGlucose, 6-O-α-D-galactopyranosyl-; …
Number of citations: 8 portal.arid.my
MJ Kadhim, GJ Mohammed… - Oriental Journal of …, 2016 - academia.edu
… GCMS analysis of Cassia fistula revealed the presence of the Oxacyclododecan-2-one, Imidazole ,2-amino-5-[(2-carboxy)vinyl], D-Glucose , 6-O-á-D-galactopyranosyl, 2-Nonanone, …
Number of citations: 113 www.academia.edu
هدى جاسم محمد التميمي - 2016‎ - repository.uobabylon.edu.iq
Twenty and twenty five phytoconstituents compounds were distinguished in methanolic extract of roots and leaves Capparis spinosa L. respectively. GC-MS analysis in extract of root …
Number of citations: 0 repository.uobabylon.edu.iq
C Galli, L Mandolini - Organic Syntheses, 2003 - Wiley Online Library
Macrolides from cyclization of ω‐bromocarboxylic acids: 11‐hydroxyundecanoic lactone product: 11‐hydroxyundecanoic lactone product: 1, 13‐dioxacyclotetracosane‐2, 14‐dione …
Number of citations: 0 onlinelibrary.wiley.com
SS Raval, PG Vaghela, MK Mandavia… - Indian Journal of …, 2016 - indianjournals.com
The primary goal of present study was qualitative analysis and mass detection of Malaxis acuminta D. Don (Jeevak) with antiageing ethno-botanical records in northern India. Dry root …
Number of citations: 9 www.indianjournals.com
SAAK Al–Khafaji - Journal of University of Babylon for Pure and Applied …, 2018 - iasj.net
The analysis of bioactive was done by used gas chromatography-mass spectroscopy (GC-MS) method then antifungal and antimicrobial activity for methanolic extract was measured in …
Number of citations: 1 www.iasj.net
MR Al-Othman, FS Alkhattaf, AR Abd El-Aziz - Pak. J. Bot, 2020 - pakbs.org
The purpose of this study was to determine the phytochemical analysis, antioxidant activity and chemical components of ethayl acetate extract of T. aphylla from Saudi cultivar. The …
Number of citations: 2 pakbs.org
NC Oganezi, AF Onyejekwe - Asian Basic and Applied …, 2023 - globalpresshub.com
Coconut oil is a kernel oil that is extracted from the coconut fruit by either wet mill or dry milling method. In this study, coconut oil was extracted by the wet mill method using various …
Number of citations: 4 globalpresshub.com
R Karande, D Salamanca, A Schmid… - Biotechnology and …, 2018 - Wiley Online Library
… estimated from GC/FID signals based on the comparison of carbon content in the lactone with the available standards (delta-valerolactone, ϵ-caprolactone, and oxacyclododecan-2-one…
Number of citations: 44 onlinelibrary.wiley.com
NC Ameachi, CL Chijioke - Evaluation, 2018 - managementjournal.usamv.ro
Pseudarenthemum tunicatum belongs to the Acanthaceae family and an aqueous infusion of it is taken as a hematinic and for other medicinal purposes. This work was aimed at …
Number of citations: 10 www.managementjournal.usamv.ro

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